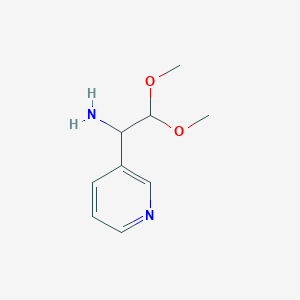
2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O2/c1-12-9(13-2)8(10)7-4-3-5-11-6-7/h3-6,8-9H,10H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties, such as boiling point, melting point, and solubility, are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Synthesis Techniques : The compound 2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine is utilized in the synthesis of various chemical structures. For example, it is involved in the formation of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol through reactions with ethyl acetate and methanol, showcasing its utility in complex chemical synthesis processes (Percino et al., 2006).
Molecular and Crystal Structure : The compound plays a critical role in the formation of specific crystal structures. Its derivatives have been studied for their molecular and crystal structures using techniques like X-ray diffraction, illustrating its importance in structural chemistry and material science (Shen & Lush, 2010).
Catalytic Applications
Catalysis in Organic Reactions : This compound is integral in the design of recyclable C2-symmetric tertiary amine-squaramide organocatalysts. These catalysts have been successfully applied in asymmetric synthesis of γ-nitrocarbonyl compounds, demonstrating its potential in facilitating stereoselective organic reactions (Kostenko, Kucherenko & Zlotin, 2018).
Metal Complex Formation and Applications : The synthesis of metal complexes using this compound as a ligand has shown significant results in the field of inorganic chemistry. These complexes have been explored for applications like ethylene oligomerization and polymerization, highlighting its utility in industrial chemistry and material science (Nyamato, Ojwach & Akerman, 2016).
Other Applications
Hydrogen Bonding and Structural Analysis : Studies on the hydrogen bonding patterns and structural characteristics of derivatives of this compound provide insights into its chemical behavior. This understanding is crucial for its potential application in designing new materials and understanding molecular interactions (Hu et al., 2011).
Schiff Base Complexes and Corrosion Inhibition : The compound is involved in the synthesis of Schiff base complexes which have been studied for their corrosion inhibition properties on mild steel. This application is particularly relevant in materials science and corrosion engineering (Das et al., 2017).
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine . These factors could include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is active.
Análisis Bioquímico
Biochemical Properties
2,2-Dimethoxy-1-(pyridin-3-yl)ethan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can affect the overall biochemical processes within cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, affecting the overall cellular function. The compound’s interaction with enzymes and other proteins is a key aspect of its molecular mechanism, influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, the compound may degrade, leading to changes in its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. Understanding these interactions is crucial for determining the compound’s overall impact on metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. This compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s overall effectiveness and its ability to reach target sites within the body .
Propiedades
IUPAC Name |
2,2-dimethoxy-1-pyridin-3-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-12-9(13-2)8(10)7-4-3-5-11-6-7/h3-6,8-9H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEFFJVOCXSQDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C1=CN=CC=C1)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
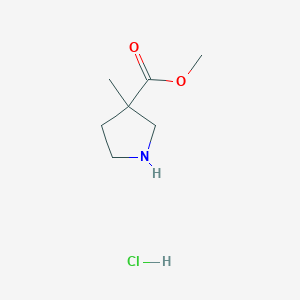
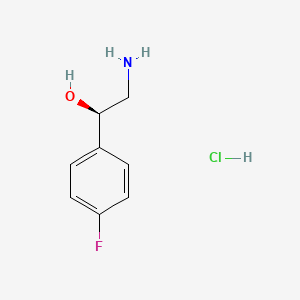
![5-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1376443.png)

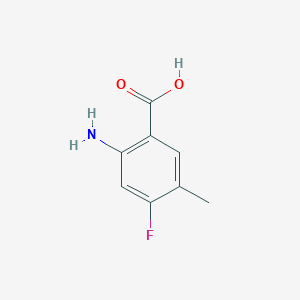
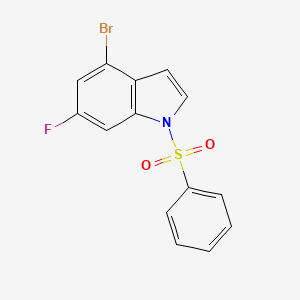
![3-[3-(2-Methoxyethoxy)phenyl]propanoic acid](/img/structure/B1376448.png)
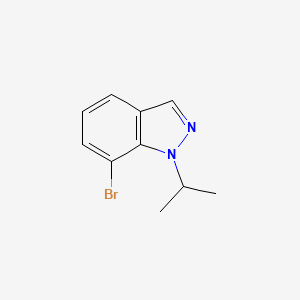
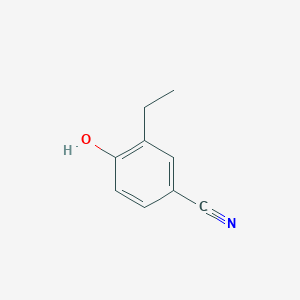
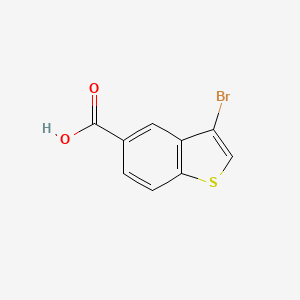
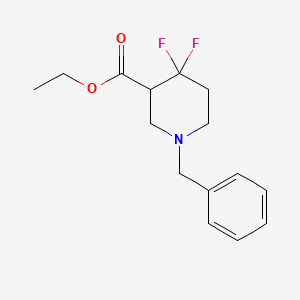
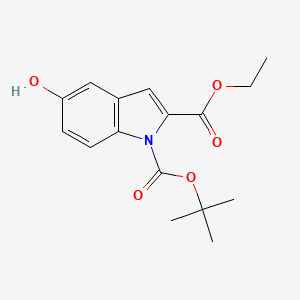
![2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine](/img/structure/B1376460.png)
![Tert-butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1376461.png)
